molecular formula C6H10ClN3 B11920692 (5-Methylpyrazin-2-yl)methanamine hydrochloride

(5-Methylpyrazin-2-yl)methanamine hydrochloride

Cat. No.: B11920692
M. Wt: 159.62 g/mol
InChI Key: VYPQTWAJDCVQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylpyrazin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyrazin-2-yl)methanamine hydrochloride typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to produce the amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyrazin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Methylpyrazin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methylpyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylpyrazin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

(5-methylpyrazin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c1-5-3-9-6(2-7)4-8-5;/h3-4H,2,7H2,1H3;1H

InChI Key

VYPQTWAJDCVQHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.